![molecular formula C9H16O3 B2764041 trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1190073-76-7](/img/structure/B2764041.png)
trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” is a chemical compound with the molecular formula C9H16O3 . It is used in the synthesis of pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic structure, which includes two oxygen atoms forming a dioxane ring . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H16O3), molecular weight (172.22), and InChI code (1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1) . More detailed properties like melting point, boiling point, and density can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Reactivity and Formation Mechanisms
The reactivity of related spiro compounds, such as 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, has been explored in studies highlighting the formation of radical cations through photosensitized electron transfer, leading to carbon–carbon bond cleavage. These processes are crucial for understanding the chemical behavior and potential applications of spiro compounds in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and liquid crystals (Arnold, Lamont, & Perrott, 1991).
Synthetic Intermediates
Spiro compounds like 1,4-Dioxaspiro[4.5]decan-8-one serve as valuable bifunctional synthetic intermediates in the production of a wide range of organic chemicals. Their synthesis and optimization have been the subject of research, aiming to improve yields and reaction conditions for applications in pharmaceuticals, liquid crystals, and insecticides production (Zhang Feng-bao, 2006).
Crystal Structure Analysis
Studies on the crystal structures of cyclohexane-based γ-spirolactams provide insights into the configurations and conformations of spiro compounds. Such structural elucidations are foundational for the development of new compounds with specific physical and chemical properties, useful in drug design and materials science (Krueger, Kelling, Linker, & Schilde, 2019).
Molecular Diversity in Synthesis
Research into the molecular diversity of reactions involving electron-deficient alkynes and arylidene Meldrum acid demonstrates the potential for synthesizing a variety of spiro compounds. This diversity underpins the development of new synthetic pathways for pharmaceuticals and agrochemicals, showcasing the versatility of spiro compounds in organic synthesis (Han, Zheng, Zhang, & Yan, 2020).
Zukünftige Richtungen
The future directions for “trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol” could involve further exploration of its potential uses in pharmaceutical synthesis . As with all chemical compounds, ongoing research and development are crucial for discovering new applications and improving existing methodologies.
Eigenschaften
IUPAC Name |
(7S,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUJDUSKCUMZ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CC[C@@H]1O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

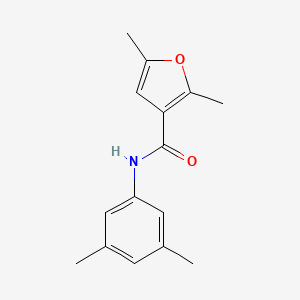

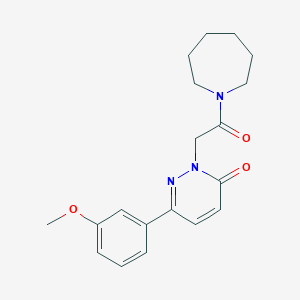
![1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2763964.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)
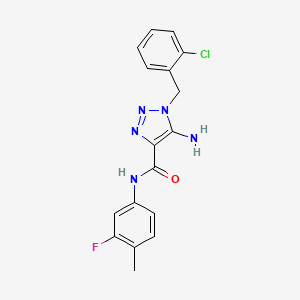
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763970.png)
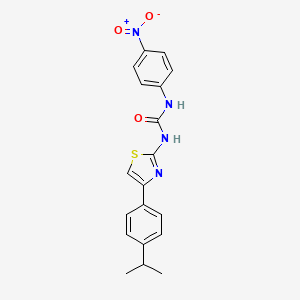


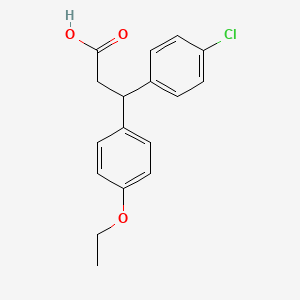
![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)